3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that this compound has a strong antiproliferative activity against various cancer cells . It selectively binds to ferrous ions, but not to ferric ions
Cellular Effects
3-Hydrazino-5H-[1,2,4]Triazino[5,6-b]Indole has been shown to have significant effects on various types of cells. For instance, it has been found to display strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It also has lower cytotoxicity against HEK293 than VLX600
Molecular Mechanism
It is known that the compound selectively binds to ferrous ions This binding interaction may play a role in its antiproliferative activity
Preparation Methods
The synthesis of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves multiple steps. One common synthetic route includes the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole with hydrazine hydrate under reflux conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and require careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole involves its ability to chelate iron ions. This compound selectively binds to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺), leading to the depletion of intracellular iron levels . This iron chelation disrupts various cellular processes, including DNA/RNA synthesis, cell respiration, and protein function, ultimately inducing apoptosis in cancer cells . The molecular targets and pathways involved include the mitochondria pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
[1,3]thiazolo-[3’,2’2,3][1,2,4]triazino[5,6-b]indole:
Benzimidazole/Benzoxazole hybrids: These compounds incorporate benzimidazole or benzoxazole moieties, which can enhance their biological activities and specificity.
The uniqueness of this compound lies in its specific hydrazino group, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMAXDBFIGJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole?
A1: this compound exhibits reactivity primarily through its 3-hydrazino group. This allows for a diverse range of chemical transformations:
- Condensation reactions: It readily reacts with various electrophiles like acid anhydrides, ethylacetate, diethyl oxalate, thioglycolic acid, aroyl esters, and acid chlorides. [, ] For example, reacting it with ethoxymethylene cyanoacetate yields ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate. []
- Cyclization reactions: The compound can undergo cyclization reactions to form new heterocyclic systems. For instance, reacting it with formic acid or acetic acid produces substituted 10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles. []
- Azo compound formation: Treatment with sodium nitrite in the presence of polyphosphoric acid converts the hydrazino group to an azido group, leading to the formation of 3-azido-5H-1,2,4-triazino[5,6-b]indole. []
Q2: What novel heterocyclic systems can be synthesized using this compound as a building block?
A2: Researchers have utilized this compound to synthesize a range of interesting heterocyclic systems, including:
- Pyrazolo[3,4-d]pyrimidine derivatives: Achieved by reacting ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate (synthesized from this compound) with reagents like urea, thiourea, and benzylnitrile. []
- [1,2,4]Triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles: Synthesized through reactions with aldehydes followed by treatment with thionyl chloride or by direct reaction with carbon disulfide in basic conditions. []
- Tetrazolo[5′,1′:3,4][1,2,4]triazino[5,6-b]indole: Obtained by treating this compound with nitrous acid. []
- Pyrimido[3′,2′:3,4]-1,2,4-triazino[5,6-b]indoles: Synthesized by reacting 3-azido-5H-1,2,4-triazino[5,6-b]indole (derived from the parent compound) with diethyl fumarate. []
Q3: Has this compound been used to synthesize compounds with potential biological activity?
A3: While the provided abstracts don't explicitly mention biological activity testing, the synthesis of various heterocyclic systems, particularly those incorporating fluorine atoms, suggests potential applications in medicinal chemistry:
- Fluorinated derivatives: Studies have investigated reactions of fluorine-containing 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indoles with ethyl acetoacetate and carbon disulfide. [, ] Fluorine incorporation is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity.
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